molecular formula C17H17ClFN5O7S B1674164 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride CAS No. 78859-42-4

5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride

Cat. No.: B1674164
CAS No.: 78859-42-4
M. Wt: 489.9 g/mol
InChI Key: ZUHVYHQVJYIHPN-KHXPSBENSA-N
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Mechanism of Action

Target of Action

FSBA is primarily used as a probe of ATP-binding proteins . It is known to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . These proteins play crucial roles in numerous cellular processes, making FSBA a valuable tool in the study of these mechanisms.

Mode of Action

FSBA is an ATP analog, meaning it mimics the structure of ATP, the primary energy currency of the cell . By binding to the same sites as ATP, FSBA can inhibit the action of ATP-dependent enzymes. This allows researchers to study the roles of these enzymes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by FSBA can vary depending on the specific ATP-dependent enzymes being targeted. For example, it has been used to study vesicular transport in intestinal cells .

Pharmacokinetics

As a sulfonyl fluoride, fsba is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This makes it a useful tool in chemical biology and molecular pharmacology .

Result of Action

The result of FSBA’s action is the inhibition of ATP-dependent enzymes, which can lead to changes in the cellular processes these enzymes are involved in . For example, FSBA has been used to determine the sensitivity of inducer of meiosis 2 (Ime2) to ATP analogs .

Action Environment

The action of FSBA can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of FSBA. Additionally, the presence of other molecules, such as excess ATP, can compete with FSBA for binding sites, potentially influencing its efficacy .

Biochemical Analysis

Biochemical Properties

This compound plays a crucial role in biochemical reactions. It has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . It interacts with these biomolecules by binding to their active sites, thereby influencing their function .

Cellular Effects

The effects of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modifying the activity of key enzymes and proteins within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding interaction results in changes in gene expression and influences the overall function of the cell .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation can influence its long-term effects on cellular function .

Metabolic Pathways

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride within cells and tissues are complex processes. The compound can interact with various transporters and binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride can influence its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride typically involves the reaction of adenosine with 4-fluorosulfonylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol, where adenosine is first dissolved, followed by the addition of 4-fluorosulfonylbenzoyl chloride. The mixture is then stirred at a low temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Adenosine-5’-(4-fluorosulfonylbenzoate) hydrochloride
  • 5’-Deoxy-5’-(methylthio)adenosine
  • 5’-(N-Ethylcarboxamido)adenosine

Uniqueness

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is unique due to its specific ability to covalently modify adenosine triphosphate-binding sites, making it a valuable tool in biochemical research. Its fluorosulfonyl group provides a reactive site for covalent modification, which is not present in many other adenosine derivatives .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHVYHQVJYIHPN-KHXPSBENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000089
Record name 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78859-42-4
Record name 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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